

Synthesis and Characterization of 2,4-Dihydroxy-5,6-dimethylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxy-5,6-dimethylpyrimidine

Cat. No.: B167325

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-Dihydroxy-5,6-dimethylpyrimidine**, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound, also known as 5,6-dimethyluracil.

Core Compound Properties

2,4-Dihydroxy-5,6-dimethylpyrimidine is a stable organic compound with the following key properties:

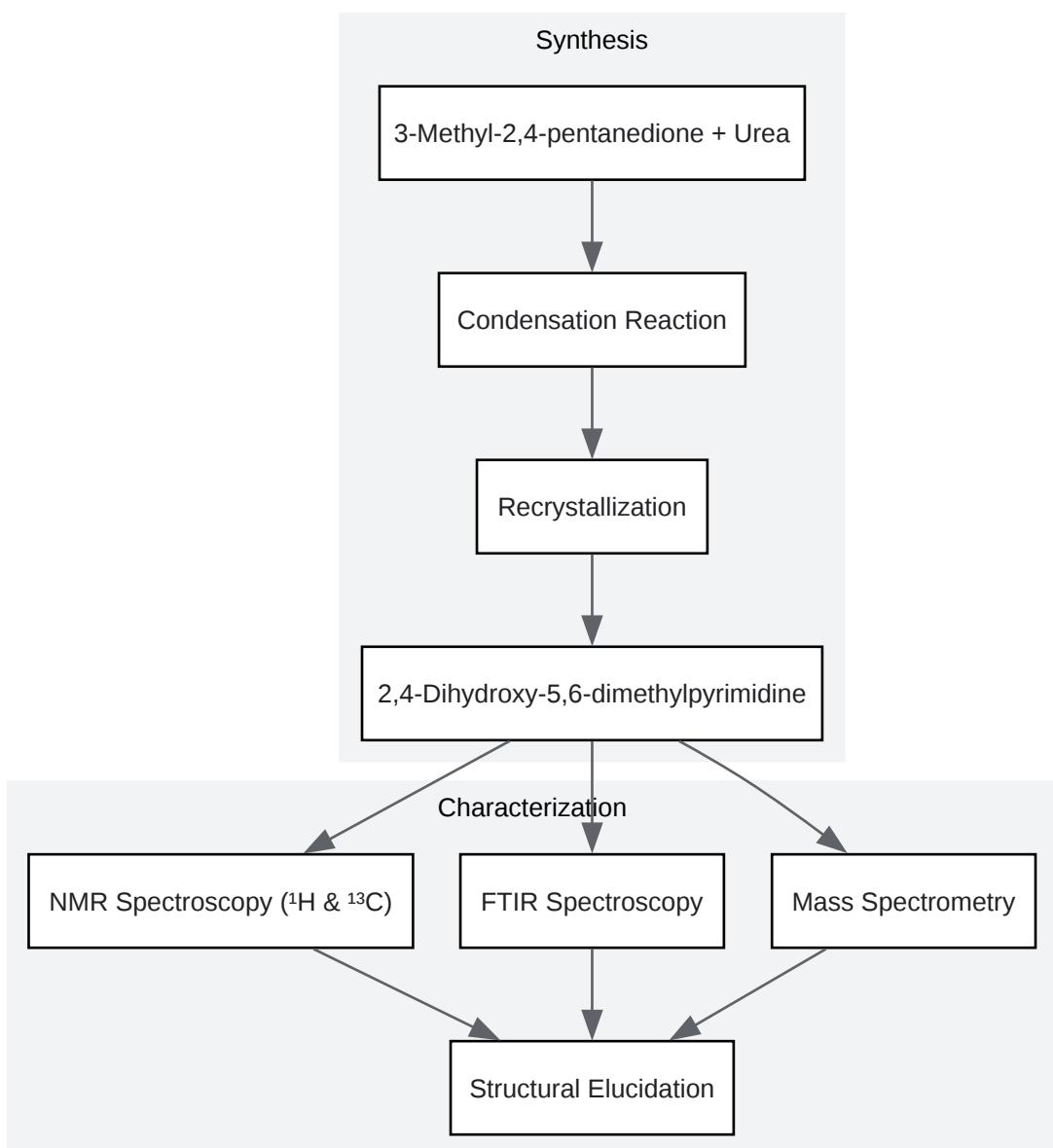
Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O ₂	
Molecular Weight	140.14 g/mol	
CAS Number	26305-13-5	
Appearance	White to off-white crystalline solid	
Melting Point	>300 °C	

Synthesis of 2,4-Dihydroxy-5,6-dimethylpyrimidine

The primary synthetic route for **2,4-Dihydroxy-5,6-dimethylpyrimidine** involves the condensation of a β -dicarbonyl compound, specifically 3-methyl-2,4-pentanedione, with urea. This reaction is a classic example of pyrimidine synthesis, forming the heterocyclic ring structure in a single step.

Synthesis Workflow

The logical workflow for the synthesis and subsequent characterization is outlined below.



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Caption: Workflow for the synthesis and characterization of **2,4-Dihydroxy-5,6-dimethylpyrimidine**.

Experimental Protocol: Condensation of 3-Methyl-2,4-pentanedione and Urea

This protocol is based on established methods for the synthesis of uracil derivatives from β -dicarbonyl compounds and urea.

Materials:

- 3-Methyl-2,4-pentanedione
- Urea
- Sodium Ethoxide (NaOEt)
- Absolute Ethanol
- Hydrochloric Acid (HCl)
- Distilled Water

Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar equivalent of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
- Reaction Mixture: To the sodium ethoxide solution, add one molar equivalent of 3-methyl-2,4-pentanedione, followed by 1.1 molar equivalents of urea.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
- Precipitation: Dissolve the resulting residue in a minimum amount of hot water and filter to remove any insoluble impurities. Acidify the filtrate with hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of the solution upon cooling.
- Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent such as ethanol or water to yield pure **2,4-Dihydroxy-5,6-dimethylpyrimidine**.

- Drying: Dry the purified product under vacuum.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized **2,4-Dihydroxy-5,6-dimethylpyrimidine**.

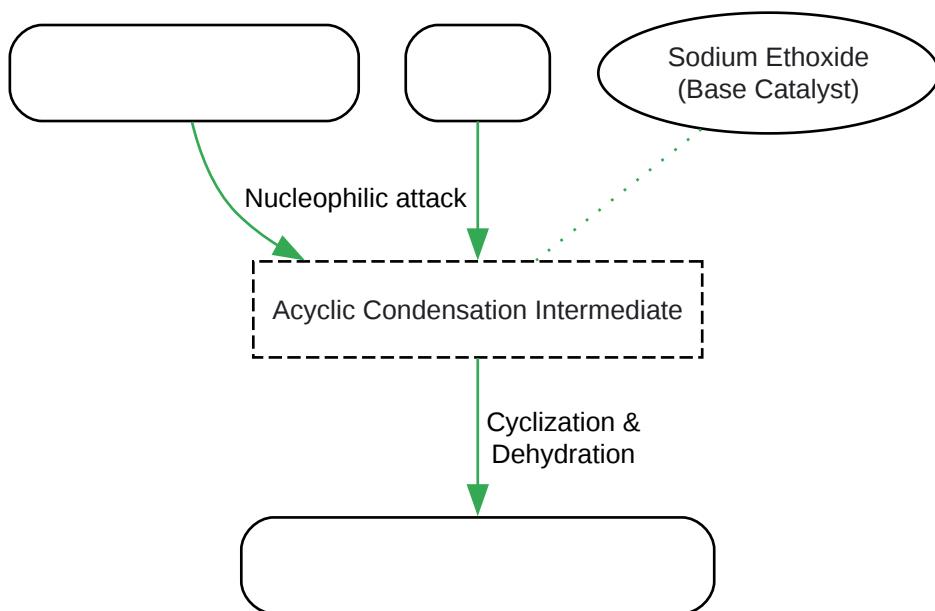
Spectroscopic Data

Technique	Observed Peaks / Data
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
FTIR (cm ⁻¹)	Data not available in the search results.
Mass Spec. (m/z)	Molecular Ion (M ⁺): 140

Note: While specific spectral data with peak assignments for **2,4-Dihydroxy-5,6-dimethylpyrimidine** were not available in the provided search results, the expected spectral characteristics can be inferred. The ¹H NMR spectrum would likely show signals for the two methyl groups and the N-H protons of the pyrimidine ring. The ¹³C NMR would show corresponding signals for the methyl carbons, the C=C carbons, and the C=O carbons. The FTIR spectrum is expected to show characteristic peaks for N-H stretching, C=O stretching, and C=C stretching.

Signaling Pathways and Logical Relationships

The synthesis of **2,4-Dihydroxy-5,6-dimethylpyrimidine** follows a well-defined chemical pathway. The logical relationship between the reactants and the product is a condensation reaction leading to the formation of the pyrimidine ring.



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Caption: Synthetic pathway of **2,4-Dihydroxy-5,6-dimethylpyrimidine**.

This guide provides a foundational understanding of the synthesis and characterization of **2,4-Dihydroxy-5,6-dimethylpyrimidine**. Further experimental work is required to obtain detailed spectroscopic data for complete structural elucidation.

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